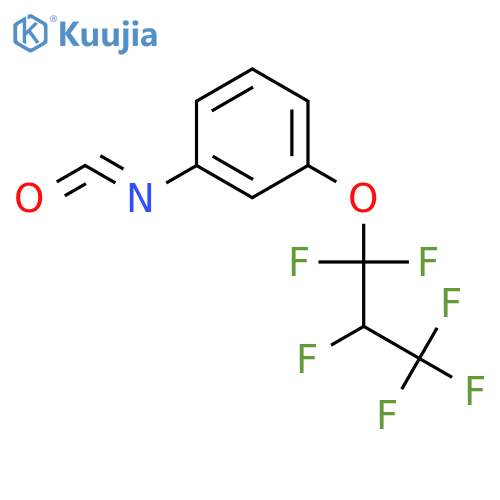

Cas no 55226-06-7 (BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-)

BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO- 化学的及び物理的性質

名前と識別子

-

- BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-

- 55226-06-7

- 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate

- MFCD31009250

- 1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene

- Benzene, 1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanato-

-

- MDL: MFCD31009250

- インチ: InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H

- InChIKey: USFBXMSEISIAQI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 285.02244737Da

- どういたいしつりょう: 285.02244737Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 352

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 38.7Ų

BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB279489-1 g |

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate; . |

55226-06-7 | 1g |

€490.00 | 2023-06-22 | ||

| abcr | AB279489-5g |

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate; . |

55226-06-7 | 5g |

€1090.00 | 2025-02-14 | ||

| abcr | AB279489-1g |

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate; . |

55226-06-7 | 1g |

€490.00 | 2025-02-14 | ||

| abcr | AB279489-5 g |

3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate; . |

55226-06-7 | 5g |

€1090.00 | 2023-06-22 |

BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO- 関連文献

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

10. Book reviews

BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-に関する追加情報

BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO and Its Significance in Modern Chemical Research

The compound with the CAS number 55226-06-7, specifically identified as BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO, represents a fascinating intersection of fluorinated chemistry and isocyanate functionality. This unique molecular structure has garnered significant attention in the chemical and pharmaceutical industries due to its versatile reactivity and potential applications in drug development and material science. The presence of a highly electronegative hexafluoropropyl group and an isocyanato functional group makes this compound a valuable intermediate in synthesizing complex molecules.

In recent years, the field of fluorinated compounds has seen remarkable growth, driven by their unique electronic properties and biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, often enhancing metabolic stability, lipophilicity, and binding affinity. The compound BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO exemplifies this trend by incorporating a hexafluoropropyl moiety into a benzene ring alongside an isocyanato group. This structural design not only imparts rigidity to the molecule but also provides multiple sites for functionalization, making it a promising candidate for further derivatization.

The isocyanato group (-N=C=O) is a highly reactive moiety that can participate in various chemical reactions, including condensation reactions with amines to form ureas or carbamates. These derivatives have been extensively studied for their biological activities, particularly as kinase inhibitors and other therapeutic agents. The combination of the isocyanato group with the electron-withdrawing hexafluoropropyl group in BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO enhances its reactivity while providing steric hindrance that can fine-tune its interactions with biological targets. This balance of reactivity and selectivity makes it an attractive scaffold for medicinal chemists.

Recent advancements in computational chemistry have enabled more precise predictions of the properties and reactivities of complex molecules like BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO. Molecular modeling studies have revealed that the hexafluoropropyl group induces significant electron density changes around the benzene ring and the isocyanato functionality. These changes can be exploited to modulate the compound's binding affinity to specific proteins or enzymes. For instance, computational studies have suggested that this compound may interact with certain proteases involved in inflammatory pathways by leveraging both the electrophilic nature of the isocyanato group and the hydrophobic environment provided by the fluorinated side chain.

In parallel with computational research, experimental investigations have begun to explore the synthetic utility of BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO. Researchers have developed novel synthetic routes to introduce this moiety into larger molecular frameworks. One particularly promising approach involves using palladium-catalyzed cross-coupling reactions to attach the hexafluoropropyl group to pre-functionalized benzene derivatives before introducing the isocyanato functionality. This method allows for high selectivity and yield under mild conditions.

The potential applications of this compound extend beyond pharmaceuticals into materials science. Fluorinated compounds are known for their excellent thermal stability and resistance to degradation under harsh conditions. The incorporation of these properties into biologically active molecules could lead to new generations of drug delivery systems or diagnostic agents that maintain their integrity over longer periods. For example, researchers are exploring how derivatives of BENZENE, 1-(1, 1, 2, 3, 3, 3- HEXAFLUOROPROPOXY)-3-ISOCYANATO might be used to create more stable prodrugs that release active pharmaceutical ingredients in response to specific biological triggers.

The role of fluorine in modulating pharmacokinetic properties cannot be overstated. By replacing hydrogen atoms with fluorine atoms, chemists can influence solubility、permeability、and metabolic clearance rates of drugs significantly。 The hexafluoropropyl group in BENZENE, 1-(1, 1, 2, 3, 3, 3- HEXAFLUOROPROPOXY)-3-ISOCYANATO acts as a strong lipophilic anchor, which can improve oral bioavailability while reducing unwanted side effects such as off-target interactions。 This dual functionality makes it an ideal candidate for designing drugs that strike a balance between efficacy and safety.

As our understanding of molecular interactions continues to evolve, so does our ability to harness compounds like BENZENE, 1-(1, 1, 2, 3, 3, 3- HEXAFLUOROPROPOXY)-3-ISOCYANATO. Recent breakthroughs in single-cell sequencing technologies have allowed researchers to monitor how different cell types respond to small molecules at an unprecedented level of detail。 This high-resolution data provides critical insights into drug mechanisms, enabling more targeted modifications based on empirical evidence rather than purely theoretical predictions。

The future directions for research on this compound are multifaceted。 On one hand, there is considerable interest in developing new synthetic methodologies that streamline its production while maintaining high purity standards。 On another front, researchers are working on expanding its applications by exploring its potential use as an intermediate for agrochemicals or specialty chemicals where similar structural motifs are valued for their performance characteristics。

In conclusion,BENZENE, 1-(1, 1, 2, 3, 3, 3- HEXAFLUOROPROPOXY)-3-ISOCYANATO (CAS no. 55226-06-7) stands out as a versatile building block with broad implications across multiple scientific disciplines. Its unique combination of functional groups makes it particularly well-suited for developing innovative therapeutics, advanced materials, and next-generation chemical processes. As research continues to uncover new possibilities, this compound will undoubtedly play an increasingly important role in shaping the future landscape of chemical science.

55226-06-7 (BENZENE, 1-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)-3-ISOCYANATO-) 関連製品

- 2648912-86-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid)

- 866561-43-5(5-(chloromethyl)pyridin-2-amine hydrochloride)

- 2375258-74-3(1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid)

- 68819-83-0(Methyl 4-bromobenzylcarbamate)

- 2646-26-6(3-Amino-1-(4-bromophenyl)urea)

- 2172134-24-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-2-methylbutanoic acid)

- 2229120-29-8(3-(thiolan-3-yl)azetidin-3-ol)

- 1198153-91-1(6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%))

- 18670-38-7(Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide])

- 1341420-50-5((3-methylbutyl)[(pyrimidin-5-yl)methyl]amine)